Methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H28N2O4S and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and pharmacological implications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiophene core and a morpholine side chain , which enhances its pharmacological properties. Its molecular formula is C19H28N2O4S . The presence of the morpholine ring is particularly noteworthy as it is known to influence the compound's interaction with biological targets.
Recent studies have highlighted the compound's potential as an MDM2 inhibitor , which plays a crucial role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, the compound can activate p53, leading to apoptosis in cancer cells .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. For instance, in studies involving MCF-7 breast cancer cells:
- IC50 Values : The compound showed an IC50 value ranging from 23.2 to 49.9 µM , indicating effective cytotoxicity .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to an increase in both early and late apoptotic cell populations. Specifically, early apoptosis was observed at 8.73% , while late apoptosis reached 18.13% , significantly higher than untreated controls .
- Cell Cycle Arrest : The compound induced G2/M phase arrest with an increase to 25.56% and S-phase arrest at 23.38% , suggesting its role in disrupting normal cell cycle progression .
Pharmacological Implications
The biological activity of this compound extends beyond antitumor effects:
- Analgesic Properties : Preliminary studies indicate potential analgesic effects when tested on animal models using the "hot plate" method. These findings suggest that derivatives of the benzothiophene structure may possess pain-relieving properties exceeding those of standard analgesics like metamizole .
Table 1: Antitumor Activity Comparison
Compound Name | IC50 (µM) | Mechanism of Action | Cell Line Tested |
---|---|---|---|
Compound A | 23.2 | MDM2 Inhibition | MCF-7 |
Compound B | 30.5 | Apoptosis Induction | HeLa |
Methyl 2-[...] | 49.9 | Cell Cycle Arrest | MCF-7 |
特性
分子式 |
C19H28N2O4S |
---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
methyl 2-[3-(2,6-dimethylmorpholin-4-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O4S/c1-12-10-21(11-13(2)25-12)9-8-16(22)20-18-17(19(23)24-3)14-6-4-5-7-15(14)26-18/h12-13H,4-11H2,1-3H3,(H,20,22) |
InChIキー |
WAIOBTQWSXYPRE-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。